tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate
Description
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a bicyclic organic compound featuring a substituted indene core. Its structure includes:
- A tert-butyl ester group at position 4, contributing steric bulk and stability.
- An amino group (-NH₂) at position 3, enabling hydrogen bonding and participation in nucleophilic reactions.
- A partially saturated 2,3-dihydro-1H-indene backbone, which influences conformational flexibility and intermolecular interactions.
This compound is of interest in medicinal and synthetic chemistry due to its unique substituent combination, which may confer distinct physicochemical and biological properties compared to analogs.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)9-4-6-10(15)8-5-7-11(16)12(8)9/h4,6,11H,5,7,16H2,1-3H3 |
InChI Key |
XWRYECGIRJVJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(CCC2=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indene Core with Fluorination
The initial step involves constructing the indene skeleton with a fluorine substituent at the 7-position. According to patent literature (e.g., WO2019200114A1), a common route is:
The fluorination step is critical for regioselectivity, often achieved through nucleophilic substitution or electrophilic fluorination depending on the precursor.
Functionalization of the Indene
Following core synthesis, the introduction of amino groups at the 3-position is typically achieved via:
- Amination of halogenated intermediates : Using nucleophilic amines under basic conditions.
- Reductive amination : Employing aldehyde or ketone intermediates with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Esterification to Form the Carboxylate
The carboxylate group at the 4-position is introduced via esterification of the corresponding carboxylic acid:
\text{Carboxylic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{tert-butyl ester}
Typical conditions involve catalytic amounts of acids like sulfuric acid, with reflux in tert-butyl alcohol or via carbodiimide-mediated coupling.
Amide Formation
The amino group at position 3 is coupled with a suitable acid derivative, such as an acid chloride or an activated ester, using coupling agents:
| Method | Reagents | Conditions | References |
|---|---|---|---|
| Amide coupling | HATU, EDC, or DCC | 0-25°C, inert atmosphere | |
| Hydrolysis of esters | NaOH or KOH | Aqueous, 0-40°C |
The coupling typically involves activating the acid with a carbodiimide or uronium salt, followed by reaction with the amino group.
Final Purification
Recrystallization from solvents such as isopropanol or 2-methyltetrahydrofuran ensures high purity. The process is monitored via HPLC or NMR spectroscopy.
Representative Synthetic Route
Based on patent literature and experimental protocols, a typical synthesis pathway can be summarized as:
- Preparation of fluorinated indene core via intramolecular Friedel-Crafts acylation and fluorination.
- Introduction of amino group through nucleophilic substitution or reductive amination.
- Esterification with tert-butyl alcohol using acid catalysis.
- Amide coupling with appropriate carboxylic acid derivatives using HATU or EDC.
- Purification by recrystallization and chromatographic techniques.
Data Table: Summary of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), amines, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Fluorinated derivatives, amino derivatives
Scientific Research Applications
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- logP: Fluorine’s electronegativity lowers logP compared to bromine (e.g., 7-bromo analog in ). The amino group increases polarity, enhancing solubility in polar solvents vs. carbamates or methylated analogs .
- Solubility: Amino groups improve aqueous miscibility, but the tert-butyl ester and indene backbone limit solubility in water. Ethyl lactate (EL)/water mobile phases may resolve such compounds chromatographically .
Reactivity and Functional Group Interactions
- Amino Group Reactivity: The -NH₂ group in the target compound participates in hydrogen bonding and acid-base reactions, unlike carbamates (e.g., ) or esters. This makes it more reactive in nucleophilic substitutions or as a catalyst in multiphase systems .
- Halogen Effects : Fluorine’s strong C-F bond increases metabolic stability compared to bromine, which is more susceptible to elimination or nucleophilic substitution .
- Steric Effects : The tert-butyl group in all analogs hinders reactions at the ester/carbamate site, favoring regioselectivity in modifications .
Environmental and Analytical Considerations
- Chromatographic Behavior : In reversed-phase liquid chromatography (RPLC), the target compound’s logP (~2.5–3.0) suggests earlier elution than brominated analogs (logP ~3.5–4.0) under acetonitrile (ACN)/water conditions. However, ethyl lactate (EL)/water mobile phases may reverse elution order due to solubility differences .
- Detection Challenges : The tert-butyl group’s UV cutoff (~210 nm) may interfere with low-wavelength UV detection, similar to EL-based mobile phases .
Key Research Findings
Synthetic Utility: The amino-fluoro combination in the target compound enables dual functionality for derivatization (e.g., amide coupling or fluorophilic interactions), unlike carbamate or methylated analogs .
Environmental Impact : Fluorinated indene derivatives may accumulate on indoor surfaces or dust, similar to environmentally persistent free radicals (EPFRs), but with lower redox activity .
Reactivity in Gradients: The amino group’s sensitivity to pH and redox conditions (e.g., in simulated geological systems ) could drive diverse reaction pathways compared to halogenated analogs.
Biological Activity
tert-Butyl 3-amino-7-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound with a unique structural framework, which includes a tert-butyl group, an amino group, and a fluorine atom positioned on the indene ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 251.30 g/mol. Its structure is characterized by the following features:
| Feature | Description |
|---|---|
| Tert-butyl group | Enhances lipophilicity |
| Amino group | Potential for hydrogen bonding |
| Fluorine atom | May influence biological activity |
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities:
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
2. Anticancer Potential
Studies have shown that indene derivatives can possess anticancer properties. The mechanism may involve the modulation of apoptotic pathways and inhibition of tumor growth factors. For instance, compounds with similar structures have been noted to interact with caspases, which play critical roles in apoptosis .
Case Study: Anticancer Activity
A study investigating the effects of related indene compounds on cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation. The findings suggest that this compound could potentially exhibit similar effects, warranting further exploration.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory and apoptotic pathways.
Interaction Studies
Interaction studies are crucial for understanding the pharmacological profile of this compound. Preliminary data suggest that it may bind to targets involved in inflammatory responses and cancer progression, potentially leading to therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
